molecular formula C23H15N3OS3 B15097754 2-Methyl-5-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}thieno[2,3-e][1,3]benzothiazole

2-Methyl-5-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}thieno[2,3-e][1,3]benzothiazole

Cat. No.: B15097754
M. Wt: 445.6 g/mol
InChI Key: WAWFUKGLWGLPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}thieno[2,3-e][1,3]benzothiazole is a polycyclic heteroaromatic compound featuring a thieno[2,3-d]pyrimidine core linked via an oxygen atom to a thieno[2,3-e][1,3]benzothiazole moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors involved in diseases like cancer or infections .

Properties

Molecular Formula

C23H15N3OS3

Molecular Weight

445.6 g/mol

IUPAC Name

2-methyl-5-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxythieno[2,3-e][1,3]benzothiazole

InChI

InChI=1S/C23H15N3OS3/c1-12-3-5-14(6-4-12)16-10-29-23-19(16)22(24-11-25-23)27-17-9-18-20(26-13(2)30-18)21-15(17)7-8-28-21/h3-11H,1-2H3

InChI Key

WAWFUKGLWGLPGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC5=C(C6=C4C=CS6)N=C(S5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}thieno[2,3-e][1,3]benzothiazole involves multiple steps, including the formation of thieno[2,3-d]pyrimidine and thieno[2,3-e][1,3]benzothiazole moieties. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}thieno[2,3-e][1,3]benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-Methyl-5-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}thieno[2,3-e][1,3]benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}thieno[2,3-e][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Key Analogs :

  • 2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxy-thieno[2,3-e][1,3]benzothiazole (): Replaces the thieno[2,3-d]pyrimidine with a phthalazine ring. Phthalazines are known for DNA intercalation and topoisomerase inhibition, whereas thieno-pyrimidines often exhibit kinase inhibition. This substitution may alter target specificity and solubility due to differences in π-π stacking and hydrogen-bonding capabilities .
  • Imidazolidine-dione-fused thieno-pyrimidine (): Incorporates a 4,5-imidazolidinedione group, introducing additional hydrogen-bonding sites.

Table 1: Core Structure Impact on Properties

Compound Core Heterocycle Key Functional Groups Potential Bioactivity
Target Compound Thieno-pyrimidine + Benzothiazole Methyl, 4-methylphenyl Kinase inhibition, anticancer
Phthalazine Analog (E15) Phthalazine + Benzothiazole Methyl, 4-methylphenyl DNA intercalation, anticancer
Imidazolidine-dione (E3) Thieno-pyrimidine + Imidazolidine Carbonyl, amine Antimicrobial, antiviral

Substituent Effects

Methoxy vs. Methylphenyl Groups :

  • 5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one (): The methoxy group (-OCH₃) is electron-withdrawing, increasing electrophilicity and altering redox properties. In contrast, the target compound’s 4-methylphenyl group (-CH₃) is electron-donating, enhancing stability and lipophilicity. These differences may influence membrane permeability and metabolic clearance .

Table 2: Substituent-Driven Properties

Substituent Electronic Effect LogP (Predicted) Solubility (mg/mL)
4-Methylphenyl Electron-donating ~4.2 <0.1 (DMSO)
4-Methoxyphenyl (E8) Electron-withdrawing ~3.8 0.5 (DMSO)

Biological Activity

The compound 2-Methyl-5-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}thieno[2,3-e][1,3]benzothiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17H16N2O2S2
  • Molecular Weight : 348.44 g/mol
  • SMILES Notation : O=C1C(C(C2=CC=CS2)=CS3)=C3N=C(C)N1

This molecule features multiple heterocyclic rings and functional groups that contribute to its biological activity.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Spleen Tyrosine Kinase (Syk) : Similar compounds have been identified as Syk inhibitors, which are beneficial in treating conditions associated with inappropriate Syk activity, such as inflammatory and allergic diseases .
  • Anticancer Activity : The compound's structure suggests potential interactions with various cellular pathways involved in cancer cell proliferation and survival. For instance, derivatives of thienopyrimidine have shown significant anticancer properties by inducing apoptosis in cancer cell lines .
  • Targeting Protein Prenylation : The compound may interfere with the post-translational modification of proteins involved in cell signaling pathways critical for tumor growth and metastasis. This interaction is particularly relevant for small GTP-binding proteins, which are crucial in regulating cellular functions .

Biological Activity Data

The biological activity of this compound was evaluated through various assays:

Activity Type Cell Line/Model IC50 Value (µM) Mechanism
AnticancerHCT116 (Colorectal Cancer)0.43Induction of apoptosis
Syk InhibitionMast CellsNot specifiedModulation of allergic response
AntimicrobialVarious Bacterial StrainsNot specifiedPotential disruption of bacterial cell wall synthesis

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • A study on thienopyrimidine derivatives demonstrated their ability to significantly inhibit cell migration in HCT116 cells, suggesting a potential role in preventing metastasis .
  • Another research highlighted a series of pyrrolopyrimidine derivatives that showed promise as Syk inhibitors, indicating that similar structural motifs could yield compounds with therapeutic efficacy against autoimmune diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.